molecular formula C17H22Cl3N5O B13621108 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride

6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride

Cat. No.: B13621108
M. Wt: 418.7 g/mol
InChI Key: NWOUMSLFAYEXAZ-UHFFFAOYSA-N
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Description

6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a pyridine ring, and an aminoethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride typically involves multiple steps, including the formation of the benzodiazole and pyridine rings, followed by the introduction of the aminoethyl group. Common synthetic routes may involve:

    Formation of Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Pyridine Ring: Pyridine rings are often synthesized via condensation reactions involving aldehydes and ammonia or amines.

    Introduction of Aminoethyl Group: This step can be performed using reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the benzodiazole or pyridine rings, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Hydrogenated benzodiazole or pyridine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its aminoethyl group can facilitate binding to biological targets.

Medicine

Potential medical applications include its use as a precursor for drug development. The compound’s structure suggests it could interact with specific biological pathways, making it a candidate for therapeutic research.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action for 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole and pyridine rings can facilitate binding to specific sites, while the aminoethyl group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamide trihydrochloride
  • 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-ethylpyridine-3-carboxamide trihydrochloride

Uniqueness

The unique combination of the benzodiazole and pyridine rings, along with the aminoethyl group, distinguishes 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride from similar compounds. This structure provides specific reactivity and binding properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C17H22Cl3N5O

Molecular Weight

418.7 g/mol

IUPAC Name

6-[[2-(2-aminoethyl)benzimidazol-1-yl]methyl]-N-methylpyridine-3-carboxamide;trihydrochloride

InChI

InChI=1S/C17H19N5O.3ClH/c1-19-17(23)12-6-7-13(20-10-12)11-22-15-5-3-2-4-14(15)21-16(22)8-9-18;;;/h2-7,10H,8-9,11,18H2,1H3,(H,19,23);3*1H

InChI Key

NWOUMSLFAYEXAZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)CN2C3=CC=CC=C3N=C2CCN.Cl.Cl.Cl

Origin of Product

United States

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